molecular formula C14H21BClNO2 B3244297 2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1613259-65-6

2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B3244297
CAS No.: 1613259-65-6
M. Wt: 281.59 g/mol
InChI Key: KFIVVNDZVBWLJW-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an advanced aryl pinacol boronic ester intermediate designed for use in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This compound integrates a boronic ester moiety, protected as the stable pinacol ester, with an aniline derivative featuring both electron-donating (dimethylamino) and electron-withdrawing (chloro) substituents on the aromatic ring. This unique structure makes it a valuable building block in pharmaceutical research and materials science for the construction of complex biaryl and heterobiaryl structures . The chloro substituent provides a secondary reactive site for further functionalization via subsequent cross-coupling or nucleophilic substitution reactions, allowing for sequential and divergent synthesis strategies. As a key synthon in organic synthesis, it is primarily used to introduce the substituted aniline moiety into larger molecular architectures under mild, functional-group-tolerant conditions . This product is intended for research applications as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIVVNDZVBWLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Name : this compound
  • CAS Number : 1613259-65-6
  • Molecular Formula : C14H22BClN2O2
  • Molecular Weight : 292.79 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anticancer properties and enzyme inhibition. The following sections summarize key findings from recent studies.

Anticancer Activity

A study published in MDPI highlighted the anticancer potential of related compounds. The compound demonstrated inhibition of cell proliferation in cancer cell lines with an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells. This indicates a potent effect on cancer cells while showing significantly less toxicity towards non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (μM)Selectivity Index
Compound AMDA-MB-2310.126High
Compound BMCF10A2.5Low
5-FluorouracilMDA-MB-23111.73Moderate

Enzyme Inhibition

In addition to its anticancer effects, the compound has been shown to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are often implicated in cancer metastasis and tissue remodeling. The inhibition of these enzymes can potentially reduce tumor invasion and metastasis in vivo .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a relatively high oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg. This suggests that it could be effectively absorbed when taken orally .

Toxicity Studies

Toxicity assessments conducted on Kunming mice demonstrated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This safety profile is crucial for further development as a therapeutic agent .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Triple-Negative Breast Cancer : Patients treated with compounds structurally similar to this compound showed significant tumor reduction.
  • Enzyme Inhibition in Metastasis : In animal models, compounds targeting MMPs demonstrated reduced lung metastasis in breast cancer models compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

2-Fluoro-N,N-dimethyl-4-Bpin-aniline (Intermediate 60, CAS not provided)
  • Structure : A fluorine atom replaces the hydrogen at the 2-position of DMABpin.
  • Synthesis : Prepared via palladium-catalyzed borylation in 37% yield, lower than DMABpin’s 74%, likely due to steric and electronic challenges from the fluorine substituent .
4-Methoxy-N-(4-methoxyphenyl)-N-(4-Bpin-phenyl)aniline ()
  • Structure : Contains methoxy groups at both the 4-position of the Bpin-attached ring and the N-bound phenyl group.
  • Electronic Effects : Methoxy groups are electron-donating, increasing conjugation and stabilizing positive charges, which may enhance fluorescence properties.
  • Applications : Used in materials science for constructing energetic electronic states, leveraging its extended π-system .

Modifications to the N,N-Dialkylamino Group

N,N-Diethyl-4-Bpin-aniline (CAS 920304-57-0)
  • Structure: Diethylamino group replaces dimethylamino.
  • Molecular Formula: C₁₆H₂₆BNO₂ (MW: 275.21 g/mol).
  • Spectral Data : Similar aromatic and Bpin signals in ¹H NMR, but with ethyl group resonances (δ ~1.2–1.4 for CH₃, δ ~3.3–3.5 for CH₂) .

Extended Conjugation and Spacer Groups

N,N-Dimethyl-4-[(E)-2-Bpin-vinyl]aniline (CAS 1190375-91-7)
  • Structure : A vinyl spacer links the Bpin group to the aromatic ring.
  • Electronic Effects : The conjugated double bond extends the π-system, red-shifting absorption/emission spectra.
  • Applications : Useful in optoelectronic materials and as a precursor for Suzuki-Miyaura couplings requiring extended conjugation .
DSTBPin ()
  • Structure : Styryl group between the Bpin and dimethylaniline.
  • Applications : Fluorescence probe for H₂O₂ detection, leveraging boron’s reactivity with peroxides to modulate emission .
  • Spectral Data : Extended conjugation results in distinct UV-Vis absorption bands (e.g., λₐᵦₛ ~400 nm) .

Functional Group Additions

tert-Butyl [4-Bpin-phenyl]carbamate (Compound 12, )
  • Structure: A carbamate-protected amine replaces the dimethylamino group.
  • Reactivity : The tert-butoxycarbonyl (Boc) group enhances stability but requires deprotection for further functionalization.
  • Yield : 32–65% depending on starting material (chloro- vs bromoarenes) .
N,N-dimethyl-4-(Bpin-CH₂)aniline (Compound 2o, CAS 1847470-96-5)
  • Structure : Methylene spacer between Bpin and the aromatic ring.
  • Spectral Data : MS (EI) shows a base peak at m/z 261 [M⁺], distinct from DMABpin’s fragmentation pattern .

Bis-Bpin Derivatives

N-phenyl-4-Bpin-N-(4-Bpin-phenyl)aniline (CAS 267221-89-6)
  • Structure : Two Bpin groups on adjacent phenyl rings.
  • Applications: Potential use in phosphorescent host materials for OLEDs due to dual boron centers enabling charge transport .
  • Molecular Weight: 497.24 g/mol (C₃₀H₃₇B₂NO₄) .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Yield (%) Key Applications
DMABpin N,N-dimethyl, 4-Bpin C₁₄H₂₂BNO₂ 247.15 74 Electrophotocatalysis, Suzuki
2-Fluoro-DMABpin 2-F, N,N-dimethyl, 4-Bpin C₁₄H₂₁BFNO₂ 265.14 37 Pharmaceutical intermediates
N,N-Diethyl-4-Bpin-aniline N,N-diethyl, 4-Bpin C₁₆H₂₆BNO₂ 275.21 Catalysis, organic synthesis
DSTBPin Styryl spacer, 4-Bpin C₂₀H₂₅BNO₂ 330.23 H₂O₂ fluorescence probe
tert-Butyl carbamate Boc-protected amine, 4-Bpin C₁₇H₂₆BNO₄ 319.21 32–65 Protected intermediate

Q & A

Basic: What synthetic routes are optimized for preparing this compound, and how do starting materials influence yields?

Methodological Answer:
The compound is synthesized via palladium-catalyzed cross-coupling reactions. Chloro- or bromo-substituted aryl precursors can be used, with bromo derivatives typically yielding higher efficiency (e.g., 65% yield from bromoarenes vs. 32% from chloroarenes) due to better leaving-group reactivity. Key steps include microwave-assisted heating (105°C, 50 min) with Pd(PPh₃)₄ catalyst in DME/water solvent systems. Post-reaction purification via silica gel chromatography or preparative TLC (EtOAc/heptane) is critical .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:
1H NMR (δ 7.3–7.5 ppm for aromatic protons; δ 1.3 ppm for tetramethyl dioxaborolane groups) and 13C NMR (δ 84–85 ppm for B-O bonds) are essential. GC purity (>98%) and melting point analysis (123–127°C) validate crystallinity. Mass spectrometry (DART or HRMS) confirms molecular weight alignment (C₁₄H₂₂BClNO₂, calc. 281.6 g/mol) .

Advanced: How does the chlorine substituent influence reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:
The chlorine atom induces electron-withdrawing effects, enhancing the electrophilicity of the aryl ring and accelerating transmetallation. However, steric hindrance from the N,N-dimethyl group may reduce coupling efficiency compared to unsubstituted analogs. Comparative studies with methoxy or amino derivatives (e.g., 4-methoxy analogs) reveal lower activation barriers for Cl-substituted systems in DFT calculations .

Advanced: What strategies prevent decomposition during long-term storage?

Methodological Answer:
Store under inert gas (argon) at ≤15°C in amber glass vials to minimize oxidation and photodegradation. Moisture-sensitive boronates require desiccants (e.g., molecular sieves). Periodic NMR or TLC monitoring detects hydrolytic byproducts (e.g., boronic acids) .

Advanced: How can computational modeling predict reactivity in catalytic applications?

Methodological Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the LUMO energy of the dioxaborolane ring correlates with Suzuki coupling rates. Molecular docking simulations with Pd catalysts (e.g., Pd(PPh₃)₄) identify steric clashes with N,N-dimethyl groups .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:
Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. Recrystallization from methanol improves purity (>98%). TLC (Rf = 0.5 in 8:2 EtOAc/heptane) monitors reaction progress .

Advanced: How do Pd catalyst choice and ligand design affect coupling efficiency?

Methodological Answer:
Pd(PPh₃)₄ is preferred for aryl boronate couplings due to its stability under microwave conditions. Bulky ligands (e.g., SPhos) mitigate homocoupling side reactions. Catalytic loading (0.02–0.05 eq.) balances cost and yield in scaled syntheses .

Advanced: What crystallographic insights reveal molecular packing interactions?

Methodological Answer:
Single-crystal X-ray diffraction (SHELX refinement) shows planar aryl-boron geometry with dihedral angles <10° between boronate and aniline rings. Intermolecular C-H···O interactions stabilize the lattice, confirmed by Cambridge Structural Database (CSD) entries for analogs .

Advanced: How to resolve discrepancies in spectroscopic vs. computational data?

Methodological Answer:
Cross-validate NMR shifts with DFT-predicted chemical shifts (GIAO method). For example, discrepancies in aromatic proton shifts may indicate π-stacking or solvent effects. HRMS impurities (e.g., dehalogenation byproducts) require LC-MS/MS analysis .

Basic: What safety protocols are mandatory for handling this compound?

Methodological Answer:
Use nitrile gloves, fume hoods, and eye protection (H315/H319 hazards). For spills, absorb with vermiculite and neutralize with NaHCO₃. Store separately from oxidizers, and dispose via halogenated waste streams .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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